molecular formula C13H19N3O3 B3142420 N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine CAS No. 503629-24-1

N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine

Cat. No.: B3142420
CAS No.: 503629-24-1
M. Wt: 265.31 g/mol
InChI Key: JHPKICVISZEWHB-UHFFFAOYSA-N
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Description

N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinetic Studies and Mechanisms

Research on N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine and its derivatives provides insight into their kinetics and mechanisms in various reactions. For instance, the kinetics of aminolysis reactions involving secondary alicyclic amines with nitrophenyl carbonates and thiocarbonates have been studied, highlighting concerted reaction mechanisms and the roles of nucleophiles (Castro et al., 2014). These studies contribute to understanding the reactivity and potential applications of these compounds in synthetic chemistry.

Synthesis of Bioactive Molecules

Compounds related to this compound serve as key intermediates in the synthesis of various bioactive molecules. Notably, they are utilized in the development of aurora kinase inhibitors and other pharmacologically relevant compounds. Research demonstrates the synthesis of these intermediates through environmentally benign, water-mediated processes, offering a sustainable approach to producing potentially therapeutic agents (Xu et al., 2015).

Catalysis and Reaction Engineering

Studies on the reaction of this compound derivatives have revealed insights into catalytic processes and reaction engineering. The synthesis of these compounds involves complex reactions such as the Wittig-SNAr approach, showcasing the importance of these molecules in developing new synthetic routes and catalysts (Xu et al., 2015).

Antitumor Activity

Derivatives of this compound have shown promising antitumor activity. Research on compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide highlights their potential in cancer treatment, exhibiting significant inhibitory activity against cancer cell lines (Lu et al., 2021).

Environmental Catalysis

Graphene-based catalysts incorporating this compound derivatives have been explored for their applications in environmental catalysis, particularly in the reduction of nitro compounds to amines. This research indicates the role of these compounds in developing eco-friendly catalysts for industrial and environmental applications (Nasrollahzadeh et al., 2020).

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-16(18)13-4-2-12(3-5-13)14-6-1-7-15-8-10-19-11-9-15/h2-5,14H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPKICVISZEWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 1-iodo-4-nitro-benzene (500 mg) instead of 1-bromo-3-nitro-benzene, and 3-morpholin-4-yl-propylamine (353 mg) instead of morpholine, in the same manner as Step A in Example 1-D-105, the desired compound was obtained (219 mg, 41%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
353 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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